Picrasin A
Description
Structure
3D Structure
Properties
CAS No. |
27368-79-2 |
|---|---|
Molecular Formula |
C26H34O8 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(1S,2S,6S,7S,9R,13R,14R,16R,17S)-16-hydroxy-4-methoxy-2,6,14,17-tetramethyl-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione |
InChI |
InChI=1S/C26H34O8/c1-12-6-16(32-5)23(31)25(3)14(12)8-18-26(4)17(9-20(29)34-18)24(2,10-15(27)21(25)26)22(30)13-7-19(28)33-11-13/h6,12-15,17-18,21,27H,7-11H2,1-5H3/t12-,13-,14+,15-,17+,18-,21-,24-,25+,26-/m1/s1 |
InChI Key |
BIJFTRIMTHYJOV-QRWZCSJESA-N |
SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)O)C)C)OC |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)O)C)C)OC |
Origin of Product |
United States |
Origin and Isolation of Picrasin a
Plant Sources and Geographical Distribution of Picrasin A-Containing Species
This compound belongs to the quassinoid class of triterpenoids, which are characteristic secondary metabolites of plants in the Simaroubaceae family. researchgate.netmdpi.com This family, often referred to as the "Quassia" family, comprises 32 genera and over 170 species. ukm.my The primary plant source for this compound and its related compounds is Picrasma quassioides (D.Don) Benn. mdpi.comnih.gov This small tree or shrub is also known by various common names, including "nigaki" or bitterwood in Japan, "ku shu" in Chinese, and "so-tae-na-moo" in Korean. mdpi.com
The geographical distribution of Picrasma quassioides is predominantly in Asia, with the plant growing in countries such as China, Japan, Korea, and Nepal. mdpi.comnih.gov Other species within the Simaroubaceae family, while also known for producing a variety of quassinoids, are found in different global regions. For instance, Picrasma javanica is widely distributed from northeastern India throughout Southeast Asia, including Myanmar, Thailand, and Indonesia, extending to the Solomon Islands. ukm.myprota4u.org Quassia amara is found in the tropical regions of the Americas. researchgate.net The presence of quassinoids is a defining feature of these plants, contributing to their characteristic bitter taste. ukm.my
Table 1: Plant Sources of this compound and Related Quassinoids
| Plant Species | Family | Common Name(s) | Geographical Distribution |
| Picrasma quassioides | Simaroubaceae | Nigaki, Bitterwood, Ku Shu | Asia (China, Japan, Korea, Nepal) mdpi.comnih.gov |
| Picrasma javanica | Simaroubaceae | Ki pahit, Kayu pahit | Southeast Asia, Northeastern India ukm.myprota4u.org |
| Quassia amara | Simaroubaceae | Amargo, Bitter Quassia | Tropical Americas researchgate.net |
Advanced Extraction and Isolation Methodologies for this compound
The extraction of this compound from its plant sources involves a multi-step process that begins with the preparation of the raw plant material. This typically includes cleaning to remove contaminants, followed by drying to reduce moisture content, which can be achieved through methods like air drying, oven drying, or freeze-drying. greenskybio.com The dried material is then ground into a fine powder to increase the surface area for solvent penetration. greenskybio.com
While traditional methods like maceration and Soxhlet extraction are used, several advanced methodologies offer improved efficiency, reduced solvent consumption, and shorter extraction times. greenskybio.commdpi.com These "green" techniques are increasingly preferred for isolating quassinoids.
Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), which possesses properties of both a liquid and a gas. greenskybio.com Supercritical CO2 can efficiently penetrate the plant matrix to dissolve the target compounds. The method is considered clean and non-toxic, and the selectivity can be adjusted by modifying extraction conditions. greenskybio.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant material rapidly. greenskybio.commdpi.com This heating accelerates the transfer of quassinoids from the plant cells into the solvent, significantly reducing extraction time and energy consumption compared to conventional methods. greenskybio.com
Ultrasound-Assisted Extraction (UAE) / Sonication: This method uses ultrasonic waves to create cavitation bubbles in the solvent. google.comgoogle.com The collapse of these bubbles near the plant cell walls disrupts them, enhancing solvent penetration and mass transfer. UAE is noted for its efficiency at room temperature, which is beneficial for thermally unstable compounds. mdpi.comgoogle.com
Common solvents used in these extraction processes include ethanol, methanol, water, and mixtures thereof, selected based on the polarity and solubility of the target quassinoids. greenskybio.comgoogle.com Following the initial extraction, the resulting crude extract is typically filtered to remove solid plant residue and then concentrated, often using a rotary evaporator, to yield a concentrated extract rich in this compound and other phytochemicals. greenskybio.comnih.gov
Table 2: Comparison of Advanced Extraction Methodologies
| Technique | Principle | Advantages | Common Solvents |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO2) as the extraction solvent. greenskybio.com | Non-toxic, selective, easy removal of solvent. greenskybio.com | Supercritical CO2 |
| Microwave-Assisted Extraction (MAE) | Applies microwave energy to heat the solvent and plant matrix. greenskybio.com | Reduced extraction time, energy-efficient, potentially higher yields. greenskybio.com | Ethanol, Methanol, Water greenskybio.com |
| Ultrasound-Assisted Extraction (UAE) | Employs high-frequency sound waves to disrupt cell walls and enhance mass transfer. google.comgoogle.com | Fast, efficient at lower temperatures, reduces solvent consumption. mdpi.comgoogle.com | Ethanol-water mixtures google.com |
Chromatographic and Spectroscopic Techniques for this compound Elucidation
Following extraction, the crude mixture containing this compound must be purified and its structure confirmed. This is achieved through a combination of chromatographic and spectroscopic techniques. moravek.com
Chromatographic Purification: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. youtube.com It is an essential step for isolating pure this compound from the complex crude extract.
Column Chromatography (CC): A conventional method where the extract is passed through a column packed with a solid adsorbent (stationary phase) like silica (B1680970) gel. nih.gov Different compounds move at different rates depending on their affinity for the stationary phase and the solvent (mobile phase), allowing for separation.
High-Performance Liquid Chromatography (HPLC): A highly efficient and versatile technique used for both analytical and preparative purposes. moravek.comnih.gov It uses high pressure to pass the solvent through a column with smaller particles, resulting in high-resolution separation. It is often used as a final purification step.
High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography method. nih.gov It avoids the irreversible adsorption issues sometimes encountered with solid stationary phases and offers excellent sample recovery and shorter isolation times. nih.gov
Spectroscopic Elucidation: Once a pure compound is isolated, its chemical structure is determined using various spectroscopic methods. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for elucidating the detailed molecular structure of organic compounds. nih.govmdpi.com One-dimensional (1D) experiments like ¹H-NMR and ¹³C-NMR provide information about the hydrogen and carbon framework, while two-dimensional (2D) NMR experiments (e.g., COSY) establish connectivity between atoms, clarifying the relative stereochemistry of the complex tetracyclic picrasane skeleton of this compound. researchgate.netnih.gov
Mass Spectrometry (MS): This highly sensitive technique determines the molecular weight and elemental formula of the compound. nih.govnih.gov Fragmentation patterns observed in MS/MS experiments can provide further structural information. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. nih.gov UV-Vis spectroscopy provides information about any chromophores, such as aromatic rings or conjugated systems, within the structure. nih.gov
Table 3: Analytical Techniques for this compound Purification and Elucidation
| Technique Category | Specific Method | Role in Analysis |
| Chromatography | Column Chromatography (CC) | Initial fractionation and purification of crude extract. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation and final purification. moravek.comnih.gov | |
| High-Speed Counter-Current Chromatography (HSCCC) | Preparative purification with high sample recovery. nih.gov | |
| Spectroscopy | Nuclear Magnetic Resonance (NMR) | Detailed structural elucidation (¹H, ¹³C, 2D NMR). nih.govresearchgate.netnih.gov |
| Mass Spectrometry (MS) | Determination of molecular weight and formula. nih.govnih.gov | |
| Infrared (IR) Spectroscopy | Identification of functional groups. nih.gov | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Detection of chromophores and conjugated systems. nih.gov |
Chemical Synthesis and Analog Design of Picrasin a
Total Synthesis Strategies for Picrasin A and its Core Skeleton
The total synthesis of quassinoids like this compound is a complex undertaking due to their dense array of functional groups and multiple chiral centers. nih.gov Synthetic efforts have generally focused on the construction of the core carbocyclic framework, followed by strategic oxygenation and functional group manipulation.
A prominent strategy for assembling the tetracyclic skeleton of quassinoids is the A-AB-ABC-ABCD ring construction sequence. An enantioselective total synthesis of (+)-Picrasin B, a structurally analogous quassinoid, successfully employed this approach starting from the R-(-)-enantiomer of the Wieland-Miescher ketone. acs.org This methodology systematically builds the rings, allowing for controlled introduction of stereocenters.
Another key challenge in this compound synthesis is the formation of the D-ring. A notable tactic to achieve this is through a free-radical cyclization of an α-bromoacetal to an enone. acs.org This intramolecular reaction efficiently forges the five-membered ring. Furthermore, the introduction of oxygen functionality at specific positions, such as the C-11 oxygen substituent, has been accomplished using oxidation reactions, for instance, with manganese(III) acetate. acs.org
The synthesis of the related quassinoid, (+)-quassin, has also provided valuable insights. One approach utilized an aldol reaction and an intramolecular Diels-Alder reaction as key steps in a C→ABC→ABCD ring annulation sequence. researchgate.net More recent strategies have focused on increasing efficiency. For example, a concise, 14-step enantioselective synthesis of (+)-quassin was developed, relying on an annulation of two unsaturated carbonyl components initiated by a catalytic hydrogen atom transfer from an iron hydride to an alkene. nih.govresearchgate.net This highlights the ongoing innovation in developing more direct and efficient routes to the quassinoid core.
Table 1: Key Strategies in the Total Synthesis of Quassinoid Skeletons
| Strategy | Key Reactions | Starting Material Example | Target Compound Example |
|---|---|---|---|
| A-AB-ABC-ABCD Annulation | Robinson Annulation, Aldol Condensation | Wieland-Miescher Ketone | (+)-Picrasin B |
| Intramolecular Cycloaddition | Diels-Alder Reaction | (S)-(+)-carvone | (+)-Quassin |
| HAT-Initiated Annulation | Hydrogen Atom Transfer (HAT), Annulation | (+)-3-methylcyclohexanone derivative | (+)-Quassin |
Semi-synthetic Derivatization of this compound for Enhanced Bioactivity
Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a powerful tool for generating analogs with potentially improved biological activities. For quassinoids, this approach allows for the exploration of structure-activity relationships (SAR) by selectively modifying various functional groups on the complex core structure. eurekaselect.com
A key area for modification on the quassinoid skeleton is the C15 side chain, as it has been shown to be a significant determinant of pharmacological activity. nih.govnih.gov A study focused on the semi-synthesis of analogs of bruceine A, another quassinoid, provides a clear example of this strategy. The process involved a four-step sequence:
Protection: The highly reactive C3 hydroxyl group of bruceine A was protected with a tert-butyldimethylsilyl (TBS) ether. nih.gov
Saponification: The ester group at the C15 position was then saponified using potassium methoxide in anhydrous methanol to yield a C15 alcohol. nih.gov
Esterification/Coupling: The newly exposed alcohol was then re-esterified with a variety of carboxylic acids or coupled with other moieties to introduce diverse side chains.
Deprotection: Finally, the TBS protecting group at C3 was removed to yield the final C15-modified quassinoid analogs. nih.gov
This semi-synthetic route enabled the creation of a library of novel quassinoid derivatives with varied C15 substituents. Subsequent biological evaluation of these analogs demonstrated that modifications at this position significantly impacted their bioactivity, leading to the identification of compounds with enhanced potency. nih.gov These findings underscore the utility of semi-synthesis in optimizing the therapeutic potential of complex natural products like this compound.
De Novo Synthesis of this compound Analogs
The de novo design and synthesis of analogs involve the creation of entirely new molecules that mimic the structure and function of the parent compound, rather than modifying the natural product itself. This approach allows for greater structural diversity and the potential to design molecules with improved properties. In the context of this compound and other quassinoids, computational methods play a pivotal role in the initial design phase.
Molecular docking is a key computational tool used to predict the binding interactions between a ligand (such as a quassinoid analog) and its protein target. researchgate.net By simulating the binding mode and affinity, researchers can rationally design novel structures that are predicted to have strong and specific interactions with the target protein. For instance, computational studies have been used to evaluate the interactions of various quassinoids with dihydrofolate reductase (DHFR), an important anticancer and antimalarial drug target. eurekaselect.comresearchgate.net These studies can identify key structural features and pharmacophores necessary for potent activity, guiding the design of new analogs. engineering.org.cn
Once novel analog structures are designed computationally, their synthesis is undertaken from simple, commercially available starting materials. While specific examples of a complete de novo synthesis of a this compound mimetic are not extensively reported, the general principles of organic synthesis are applied to construct these designed molecules. The strategies often involve building a simplified scaffold that retains the key pharmacophoric elements of the natural product, followed by the introduction of functional groups that are predicted to enhance bioactivity. This approach, combining computational design with chemical synthesis, holds significant promise for the development of novel therapeutics based on the quassinoid scaffold.
Green Chemistry Approaches in this compound Synthesis
The synthesis of complex natural products like this compound traditionally involves multi-step processes that can generate significant chemical waste and utilize hazardous reagents and solvents. The principles of green chemistry aim to mitigate this environmental impact by designing more sustainable and efficient chemical processes. mdpi.comnih.gov
Several green chemistry approaches are highly relevant to the synthesis of this compound and its analogs:
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and efficiency under mild reaction conditions, often in aqueous environments. mdpi.comnih.gov For the synthesis of complex terpenoids, enzymes can be used to perform specific transformations, such as stereoselective oxidations or cyclizations, which can be challenging to achieve with traditional chemical methods. mdpi.comnih.gov Biocatalysis could be envisioned for the synthesis of chiral building blocks or for the selective functionalization of intermediates in a this compound synthesis, potentially reducing the need for protecting groups and hazardous reagents. neuroquantology.comresearchgate.net
Use of Green Solvents: A major contributor to the environmental impact of chemical synthesis is the use of volatile and often toxic organic solvents. Green solvents, such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents, offer safer and more sustainable alternatives. neuroquantology.comchemmethod.com Research into the use of these solvents for extractions and reactions is ongoing, and their application in the synthesis of complex molecules like this compound could significantly reduce waste and environmental harm. mdpi.com
While the specific application of these green chemistry principles to the total synthesis of this compound is an area of ongoing development, their integration into synthetic routes for complex natural products is a critical step towards more environmentally responsible pharmaceutical production. researchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Picrasin B |
| Wieland-Miescher ketone |
| (+)-quassin |
| (S)-(+)-carvone |
| bruceine A |
| tert-butyldimethylsilyl (TBS) ether |
Pre Clinical Pharmacological Investigations of Picrasin a
Anti-Cancer Research on Picrasin A
In Vitro Cytotoxicity and Antiproliferative Activity against Cancer Cell Lines
Specific in vitro cytotoxicity and antiproliferative activity data, such as IC50 values, directly attributable to this compound against various cancer cell lines are not explicitly detailed in the provided search results. While studies indicate that extracts of Picrasma quassioides and other quassinoids or alkaloids from this plant exhibit potent anti-cancer activity against various cancer cell lines, including effects on cell necrosis and apoptosis, these findings are not specifically linked to this compound as an isolated compound mdpi.com. For instance, other quassinoids like Bruceantin, dehydrocrenatidine, nigakinone, and methylnigakinone, or neolignan molecules such as dehydrodiconiferyl alcohol, have shown cytotoxic effects against cell lines like RPMI-8226, A2780, SKOV3, HepG2, MKN-28, and A-549 with reported IC50 values mdpi.com. However, comparable specific data for this compound is not available in the current search.
Table 1: Summary of In Vitro Cytotoxicity and Antiproliferative Activity of this compound
| Cancer Cell Line | Effect/Mechanism | IC50 (µM) | Citation |
| Not available | Not available | Not available | N/A |
In Vivo Anti-tumorigenic Efficacy in Animal Models
Research specifically demonstrating the in vivo anti-tumorigenic efficacy of this compound in animal models is not detailed in the provided search results. General anti-cancer activity has been observed for the broader Picrasma quassioides plant extracts and other isolated compounds (e.g., β-carboline alkaloids and tirucallane (B1253836) triterpenoids) in animal models, including their ability to inhibit tumor growth and promote apoptosis in hepatocellular carcinoma (HCC) e-century.us. However, no direct evidence or specific data for this compound's anti-tumorigenic effects in animal models has been identified.
Table 2: Summary of In Vivo Anti-tumorigenic Efficacy of this compound
| Animal Model | Tumor Type | Efficacy/Outcome | Citation |
| Not available | Not available | Not available | N/A |
Evaluation of this compound's Influence on Cancer Cell Phenotypes (e.g., migration, invasion)
Information regarding this compound's direct influence on cancer cell phenotypes such as migration, invasion, or other cellular processes like apoptosis and cell cycle arrest, is not specifically provided for the isolated compound in the retrieved literature. Studies on Picrasma quassioides extracts have indicated their ability to inhibit cancer cell migration and proliferation, and induce apoptosis in certain cancer cell lines like SiHa cervical cancer cells and HepG2 cells, often linked to mechanisms involving reactive oxygen species (ROS) and the p38 MAPK signaling pathway, or the arachidonic acid (AA) pathway e-century.usnih.gov. However, these effects are attributed to the complex mixture of compounds within the extracts, not specifically to this compound.
Table 3: Influence of this compound on Cancer Cell Phenotypes
| Cancer Cell Line | Phenotype Modulated | Observed Effect | Citation |
| Not available | Not available | Not available | N/A |
Anti-Inflammatory Research on this compound
In Vitro Modulation of Inflammatory Mediators in Cell Culture Systems
Specific in vitro modulation of inflammatory mediators by this compound in cell culture systems is not detailed in the provided search results. While the anti-inflammatory activity of Picrasma quassioides and its constituents has been reported, these studies often refer to "quassidines" as a group or other specific alkaloids such as 4-methoxy-5-hydroxycanthin-6-one and canthin-6-one (B41653) mdpi.comnih.gov. These compounds have been shown to suppress the expression of pro-inflammatory cytokines like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophage RAW 264.7 cells, and to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression mdpi.comnih.govnih.gov. However, direct evidence for this compound's role in modulating these specific inflammatory mediators is not available.
Table 4: In Vitro Modulation of Inflammatory Mediators by this compound
| Cell Culture System | Inflammatory Mediator | Observed Effect | Citation |
| Not available | Not available | Not available | N/A |
In Vivo Anti-inflammatory Effects in Experimental Animal Models
The in vivo anti-inflammatory effects of this compound in experimental animal models are not specifically described in the provided search results. Studies on Picrasma quassioides extracts have demonstrated anti-inflammatory properties, such as alleviating allergic responses in asthmatic mice by suppressing pro-inflammatory cytokines like IL-4, IL-5, IL-13, and immunoglobulin E (IgE) mdpi.com. Additionally, an ethanolic extract of Picrasma quassioides (GMP) has shown to alleviate atopic dermatitis-like skin inflammation in DNCB-treated mice mdpi.comexlibrisgroup.com. These effects are attributed to the complex composition of the plant extracts, which contain various quassinoids, triterpenoids, and alkaloids, but not specifically to this compound.
Table 5: In Vivo Anti-inflammatory Effects of this compound
| Animal Model | Inflammatory Condition | Efficacy/Outcome | Citation |
| Not available | Not available | Not available | N/A |
Neuroprotective Research on this compound and Analogs
Evaluation in Oxidative Stress-Induced Neurotoxicity Models
Investigations into the neuroprotective potential of compounds derived from Picrasma species, which contain this compound, have shown promising results in models of oxidative stress-induced neurotoxicity. Picrasma quassioides exhibits a neuroprotective function that helps prevent oxidative stress damage to nerve tissues. wikipedia.org
Specifically, various quassinoids isolated from Picrasma quassioides have demonstrated neuroprotective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in SH-SY5Y human neuroblastoma cells. These compounds, including picrasin B (PubChem CID: 12313355), quassin (B1678622) (PubChem CID: 65571), and nigakilactone F, exhibited potent activity comparable to that of Trolox (PubChem CID: 40634), a known antioxidant metabolomicsworkbench.orgnih.govnih.gov. Furthermore, these compounds did not exhibit cytotoxic activity towards SH-SY5Y or BV-2 cells at the tested concentrations metabolomicsworkbench.orgnih.gov. The neuroprotective mechanism is suggested to involve the suppression of cell apoptosis and the downregulation of caspase-3 activation nih.gov. While this compound is a quassinoid found in Picrasma quassioides, direct in vitro data specifically for this compound's neuroprotective effect in H₂O₂-induced SH-SY5Y models is not explicitly detailed in the current literature, but its classification within this active group suggests potential.
Antifeedant and Insecticidal Research of this compound
This compound has been a subject of interest in pest management due to its antifeedant and insecticidal properties, particularly against agricultural pests.
Behavioral and Physiological Effects on Insect Pests
This compound demonstrates potent antifeedant activity, influencing the feeding behavior of insect pests. In studies evaluating its effects on the 3rd instar larvae of the diamondback moth (Plutella xylostella), this compound (identified as picrasin-A (10)) showed significant antifeedant properties herts.ac.uk. This activity is characteristic of many quassinoids, which are known to induce changes in insect feeding behavior and disrupt normal physiological processes biosynth.combiomedpharmajournal.org. The disruption of feeding mechanisms is a key aspect of their action as natural insect deterrents biosynth.com. Some quassinoids have been observed to affect the central nervous system of insects, leading to disabled movement, although not necessarily resulting in immediate mortality wikipedia.org.
Comparative Efficacy with Commercial Antifeedants
The antifeedant efficacy of this compound has been compared to established commercial antifeedants. In assays against Plutella xylostella larvae, this compound exhibited potent antifeedant activity. However, its efficacy was observed to be less pronounced when compared directly to quassin (PubChem CID: 65571) and the known insect antifeedant chlordimeform (B52258) (PubChem CID: 22544) herts.ac.uk. This comparative analysis positions this compound as a promising natural compound, albeit with varying degrees of potency relative to other well-known antifeedants.
Table 1: Comparative Antifeedant Activity Against Plutella xylostella Larvae
| Compound | Antifeedant Activity Level (Relative) herts.ac.uk | PubChem CID |
| Quassin | Potent | 65571 |
| Chlordimeform | Potent | 22544 |
| This compound | Potent (less than Quassin and Chlordimeform) | 185611 |
| Picrasin D | Less active than this compound | - |
| Picrasin B | Less active than this compound | 12313355 |
Other Documented Biological Activities of this compound (e.g., Antimicrobial, Antiviral, Membrane Stabilization)
Beyond its neuroprotective and insecticidal properties, this compound and the plants it is derived from exhibit a range of other biological activities.
Antimicrobial Activity: Extracts from Picrasma javanica and Picrasma quassioides, both sources of this compound, have demonstrated antimicrobial activities against various bacterial and fungal species wikipedia.orgukm.myresearchgate.netmdpi.comresearchgate.net. For instance, the essential oil of P. quassioides showed intermediate antimicrobial action against Bacillus subtilis and Ganoderma lucidum wikipedia.org. While the plant extracts show broad-spectrum antimicrobial effects, specific studies detailing the direct antimicrobial activity of isolated this compound are not extensively documented in the provided literature. The activity is often attributed to the collective phytochemicals, including quassinoids present in the plant ukm.my.
Antiviral Activity: Picrasma javanica has been reported to possess antiviral properties ukm.myresearchgate.net. Furthermore, in silico molecular docking studies have explored the potential antiviral activity of this compound. It was screened against the main proteases (Mpro) of SARS-CoV-2, MERS, and SARS coronaviruses. This compound showed a notable binding energy of -9.02 kcal/mol with the Mpro of SARS-CoV-2, indicating potential inhibitory interactions, including strong hydrogen bonds with His41 and Gln189, and a non-covalent bond with Met49 nih.gov. It is important to note that these are computational predictions and require experimental validation. Other quassinoids, such as simalikalactone D (PubChem CID: 6711208), have demonstrated in vitro antiviral activity against a range of viruses, including Herpes simplex type 1 and Poliomyelitis virus nih.govresearchgate.net.
Membrane Stabilization: The plant Picrasma javanica, from which this compound is isolated, exhibits membrane-stabilizing activities ukm.myresearchgate.net. These properties are generally attributed to the presence of quassinoids and alkaloids within the plant extracts ukm.my. Compounds with membrane-stabilizing properties are known to interfere with the release of phospholipases, which play a role in inflammatory processes biomedpharmajournal.org. While this activity is documented for the plant and its quassinoid content, specific research directly linking isolated this compound to membrane stabilization is not explicitly detailed in the provided information.
Mechanistic Elucidation of Picrasin A S Biological Actions
Molecular Target Identification and Engagement
Understanding how Picrasin A interacts with specific biological molecules is fundamental to its mechanistic profile. Studies have explored its binding capabilities and its influence on protein expression.
Protein-Ligand Interaction Studies (e.g., enzyme inhibition, receptor binding)
This compound has demonstrated specific interactions with various biological targets, suggesting its role in enzyme inhibition and receptor modulation. Molecular docking simulations have shown that this compound can bind to the main protease (Mpro) of SARS-CoV-2, forming strong hydrogen bonds with His41 and Gln189, and a non-covalent bond with Met49. The calculated binding energy for this interaction was -9.02 kcal/mol, indicating a robust interaction and potential inhibitory activity against this viral enzyme chemrxiv.org.
Furthermore, this compound has been identified as a potential inhibitor of the viral protein R (Vpr) of HIV-1. Vpr is a multi-functional accessory protein critical for the viral life cycle, involved in processes such as the nuclear import of the viral preintegration complex (PIC), induction of G2 cell cycle arrest, modulation of T cell apoptosis, transcriptional coactivation of viral and host genes, and regulation of nuclear factor kappa B (NF-κB) activity nii.ac.jpd-nb.info. This compound's ability to inhibit Vpr suggests its interaction with this protein, thereby interfering with crucial viral functions nii.ac.jp. While direct binding affinities for this compound with Vpr are not explicitly detailed in the provided information, the inhibitory effect implies a direct or indirect protein-ligand interaction.
Beyond viral targets, other quassinoids found in Picrasma quassioides have shown significant binding activity (binding energy ≤ -5.0 kcal/mol) with key targets such as AURKA, AURKB, KIF11, and TOP2A nih.gov. These interactions, observed with related compounds, suggest that this compound, as a prominent quassinoid, may also engage with similar protein targets involved in cellular proliferation and regulation.
Table 1: Predicted Protein-Ligand Interactions of this compound
| Target Protein | Interaction Type | Key Residues Involved | Binding Energy (kcal/mol) | Biological Implication | Source |
| SARS-CoV-2 Mpro | Hydrogen bonds, non-covalent bond | His41, Gln189, Met49 | -9.02 | Potential enzyme inhibition | chemrxiv.org |
| HIV-1 Vpr | Inhibition of function | Not specified | Not specified | Interference with viral life cycle | nii.ac.jpd-nb.info |
Gene Expression and Proteomic Profiling in Response to this compound
While comprehensive proteomic profiling specifically for this compound is an area requiring further dedicated research, studies on extracts from Picrasma quassioides, which contain this compound, provide insights into its impact on gene and protein expression. The anti-inflammatory mechanisms of P. quassioides involve the interruption of inflammatory gene regulation pathways. This includes the suppression of nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation in lipopolysaccharide (LPS)-induced macrophages, leading to a reduction in cyclooxygenase-2 (COX-2) activity mdpi.com. These effects imply significant alterations in the expression of genes encoding inflammatory mediators and enzymes.
In the context of hepatocellular carcinoma (HCC), P. quassioides medicated serum, containing active compounds like this compound, has been shown to inhibit HCC cell proliferation and promote apoptosis. Network pharmacology identified AURKA, AURKB, KIF11, and TOP2A as core targets whose expression was inhibited, suggesting a direct impact on the gene expression of these proliferation-related proteins nih.gov. Furthermore, studies investigating the apoptosis-inducing effects of P. quassioides extracts in NCI-N87 cells involved assessing the mRNA expression levels of established apoptotic-related genes, confirming the compound's influence on the transcriptional landscape related to programmed cell death researchgate.net.
Cellular Signaling Pathway Modulation by this compound
This compound exerts its biological effects by modulating several critical cellular signaling pathways, influencing processes such as cell cycle progression, apoptosis, and inflammatory responses.
Regulation of Cell Cycle Progression
This compound's influence on cell cycle progression is suggested through its interaction with Vpr, a viral protein known to induce G2 cell cycle arrest nii.ac.jpd-nb.info. By inhibiting Vpr, this compound could potentially counteract this arrest, thereby modulating the cell cycle. Beyond this indirect mechanism, the broader class of quassinoids from P. quassioides has been observed to block cell cycle progression, specifically in the G1 phase, in HepG2 liver cancer cells spandidos-publications.com.
In hepatocellular carcinoma, P. quassioides medicated serum significantly inhibited HCC cell proliferation. This effect is linked to the modulation of core targets like AURKA, AURKB, KIF11, and TOP2A, which are crucial regulators of cell division and proliferation, indicating a direct role in cell cycle control nih.gov.
Induction of Apoptosis and Programmed Cell Death Pathways
This compound has demonstrated cytotoxic activity against various cancer cell lines, positioning it as a potential lead compound for cancer therapy, often achieved through the induction of programmed cell death ontosight.ai. Extracts of P. quassioides, rich in quassinoids including this compound, are recognized for their potent anti-cancer properties, primarily through the induction of cancer cell necrosis and apoptosis mdpi.com.
Specific mechanisms of apoptosis induction by quassinoids involve stimulating the mitochondrial apoptotic pathway, which leads to the release of cytochrome c and subsequent activation of caspase-3. This process is accompanied by an increase in the expression of pro-apoptotic proteins mdpi.com. In studies with hepatocellular carcinoma (HCC) cells, P. quassioides medicated serum significantly promoted apoptosis, with the rate of apoptosis increasing proportionally with higher concentrations of the serum nih.gov. Additionally, the butanol (BuOH) fraction of P. quassioides extract, containing quassinoids, was shown to significantly induce apoptosis in NCI-N87 cells by affecting the mRNA expression levels of genes related to apoptosis researchgate.net. Quassinoids are also implicated in cell differentiation and apoptosis through the activation of NF-κB and downregulation of c-myc, with mitochondrial membrane depolarization and caspase-3 activation playing key roles nih.gov.
Table 2: Cellular Effects and Pathway Modulation by this compound (and Picrasma quassioides extracts)
| Cellular Process | Observed Effect | Associated Pathways/Targets | Source |
| Cell Cycle Regulation | Inhibition of proliferation, G1/G2 cell cycle arrest | Vpr, AURKA, AURKB, KIF11, TOP2A | nii.ac.jpd-nb.infonih.govspandidos-publications.com |
| Apoptosis Induction | Cytotoxicity, mitochondrial apoptotic pathway activation, caspase-3 activation, increased pro-apoptotic protein expression | NF-κB, c-myc, caspase-3, cytochrome c | ontosight.ainih.govmdpi.comresearchgate.netnih.gov |
| Anti-inflammatory | Modulation of inflammatory pathways, inhibition of NF-κB and MAPK, suppression of COX-2, targeting Arachidonic Acid pathway | NF-κB, MAPK (ERK, JNK, p38), COX-2, Arachidonic Acid pathway, FoxO1 | ontosight.ainih.govmdpi.comresearchgate.netpreprints.org |
Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPK, Arachidonic Acid Pathway)
This compound is recognized for its ability to modulate inflammatory pathways, suggesting its therapeutic potential in inflammatory conditions ontosight.ai. The anti-inflammatory actions of P. quassioides extracts, which contain this compound, are partly mediated by interrupting inflammatory gene regulation pathways. This includes the inhibition of nuclear factor NF-κB and extracellular signal-regulated kinase (ERK) phosphorylation in LPS-induced macrophages, leading to the suppression of cyclooxygenase-2 (COX-2) activity mdpi.com.
Further studies on Picrasma compounds have revealed that their potential targets are involved in inflammatory reactions, including the NF-κB and MAPK signaling pathways researchgate.net. Specifically, P. quassioides has been shown to inhibit the nuclear factor NF-κB pathway and mitogen-activated protein kinases (MAPKs) in osteoclast precursor cells, which subsequently suppresses key osteoclastogenesis transcription factors like c-FOS and NFATc1 mdpi.com.
A significant finding from network pharmacology studies on P. quassioides against hepatocellular carcinoma highlighted the Arachidonic Acid (AA) pathway as a central mechanism. P. quassioides was found to inhibit HCC growth by targeting crucial enzymes within the AA metabolic pathway nih.gov. The AA pathway is a well-established cascade involved in the production of pro-inflammatory mediators gla.ac.uknih.gov. Additionally, quassinoids have been shown to interact with nuclear glucocorticoid receptors, inhibiting FoxO1 expression by competing with cortisol, which can contribute to anti-inflammatory effects preprints.org.
Influence on Oxidative Stress Response Pathways
This compound has demonstrated antioxidant properties, which may contribute to its protective effects against diseases associated with oxidative stress uni.lu. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the body's ability to neutralize them through antioxidant defense mechanisms plantaedb.comresearchgate.net. These defense mechanisms typically involve a balance between enzymatic and non-enzymatic antioxidant systems plantaedb.com.
A key regulatory pathway in the cellular response to oxidative stress is the Kelch-like ECH-associated protein 1 (Keap1)/nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response elements (ARE) signaling pathway nih.gov. Nrf2 is a critical transcriptional regulator that, under normal conditions, is continuously degraded in a Keap1-dependent manner via the ubiquitin-proteasome system nih.govnih.gov. Upon oxidative stress, Nrf2 can be stabilized, translocate to the nucleus, and activate the transcription of cytoprotective genes nih.govnih.gov. While Picrasma quassioides extracts have been shown to possess significant antioxidant activity, and quassinoids can influence Nrf2 pathways, specific detailed mechanistic studies directly linking this compound to the modulation of the Nrf2 pathway were not explicitly detailed in the provided literature.
Advanced In Silico Methodologies for Mechanism Prediction
Advanced computational approaches, such as network pharmacology, molecular docking, and molecular dynamics simulations, are increasingly employed to predict and elucidate the complex mechanisms of bioactive compounds, particularly those derived from traditional medicinal plants nih.gov. These methodologies offer insights into compound-target interactions and pathway modulations that are difficult to fully unravel through experimental methods alone.
Network Pharmacology Analysis of this compound
Network pharmacology provides a holistic perspective on how multi-component traditional medicines, including extracts from Picrasma quassioides, exert their pharmacological effects by identifying active ingredients, predicting their targets, and constructing intricate compound-target networks nih.gov. Studies utilizing network pharmacology to investigate Picrasma quassioides have shed light on its mechanisms against various conditions, including inflammation and hepatocellular carcinoma (HCC).
For instance, network pharmacology analysis of Picrasma quassioides identified 11 active ingredients and 109 anti-inflammatory prediction targets, revealing crucial roles for targets such as Vascular Endothelial Growth Factor A (VEGFA), Toll-like Receptor 4 (TLR4), and Signal Transducer and Activator of Transcription 3 (STAT3) nih.gov. The analysis also indicated that pathways closely associated with inflammation, including the NF-κB signaling pathway and the MAPK signaling pathway, are modulated nih.gov. In the context of hepatocellular carcinoma, network pharmacology identified 19 effective compounds from Picrasma quassioides and 105 HCC-associated targets, with the arachidonic acid (AA) pathway emerging as a central mechanism. Core targets identified in HCC studies included Aurora Kinase A (AURKA), Aurora Kinase B (AURKB), Kinesin Family Member 11 (KIF11), and DNA Topoisomerase II Alpha (TOP2A). This compound is a known quassinoid component of Picrasma quassioides nih.govnih.gov, suggesting its potential involvement in these complex network interactions, although specific network pharmacology data directly attributing these effects to this compound were not explicitly found.
Molecular Docking and Dynamics Simulations of this compound
Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule (ligand) with a protein target, while molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of these ligand-protein complexes over time nih.gov. These in silico methods are instrumental in drug discovery and mechanistic elucidation.
Molecular docking analyses have been applied to various phytochemicals derived from Picrasma quassioides to identify potential inhibitors against specific protein targets. For example, several compounds from Picrasma quassioides, such as Kumudine B, Picrasamide A, Quassidine I, and Quassidine J, demonstrated high docking scores, indicating strong binding affinities to the CviR protein, a cytoplasmic quorum sensing receptor nih.gov. The native ligand N-hexanoyl-L-homoserine lactone (C6-HSL) also showed significant binding energy to CviR nih.gov. Furthermore, molecular dynamics simulations, often performed over hundreds of nanoseconds, have been used to validate the stability of these predicted ligand-protein complexes. For instance, MD simulations validated the stability of Kumudine B, Picrasamide A, and Quassidine I when bound to the XopQ protein, showing minor fluctuations compared to control drugs like Streptomycin nih.gov. Another study indicated that Picrasidine Y exhibited the highest binding energy with the inflammatory factor VEGFA in docking simulations nih.gov. While these computational studies highlight the potential of various compounds from Picrasma quassioides to interact with biological targets, specific molecular docking or dynamics simulation data focusing solely on this compound and its interactions with particular targets were not explicitly available in the provided literature.
Structure Activity Relationship Sar Studies of Picrasin a and Its Derivatives
Identification of Key Pharmacophoric Features for Biological Activities
Picrasin A, like other quassinoids, possesses a complex polycyclic triterpenoid (B12794562) skeleton, which is generally considered essential for its wide spectrum of biological activities. wikidata.org While comprehensive pharmacophoric models for all of this compound's reported activities are still areas of ongoing research, specific interactions with biological targets provide insights into its key features.
The complex molecular framework of this compound, featuring a combination of functional groups, is believed to enable its interaction with various biological targets, contributing to its anti-inflammatory, antioxidant, and cytotoxic properties.
Impact of Structural Modifications on Efficacy and Selectivity
Structural modifications to a lead compound are a common strategy in medicinal chemistry to modulate its biological activity, including enhancing efficacy and improving selectivity. The quassinoid family, to which this compound belongs, exhibits a wide range of structural variations, and these differences often correlate with distinct biological profiles.
While direct SAR studies detailing specific modifications to this compound itself and their precise impact on its efficacy and selectivity are not extensively detailed in the provided search results, general principles observed within related compounds and quassinoids can be inferred. For example, the presence of a π-delocalized lipophilic cationic structure in modified β-carbolinium salts (another class of compounds found in Picrasma quassioides) has been shown to enhance anti-malarial potency and increase selective toxicity. This suggests that alterations to electron distribution and lipophilicity can significantly influence the biological outcome.
Comparisons among different quassinoids also illustrate the impact of structural variations. For instance, Picrasin K, a quassinoid structurally similar to Picrasin B, exhibited low activity against Plasmodium falciparum and human cancerous cell lines, implying that even subtle structural differences within the quassinoid scaffold can lead to significant variations in biological activity.
The following table presents docking scores of this compound and other related quassinoids against the Xanthomonas outer protein Q (XopQ), an antibacterial target, and SARS-CoV-2 Mpro, illustrating how structural differences among these compounds can influence their binding affinities.
| Compound Name | PubChem CID | Docking Score (kcal/mol) vs. XopQ | Docking Score (kcal/mol) vs. SARS-CoV-2 Mpro |
| This compound | 185611 | -8.8 | -9.02 |
| Picrasin B | 12313355 | -8.6 | -8.84 (mean for MERS, SAR CoV) |
| Picrasin C | 182145 | -7.1 | - |
| Nigakilactone A | 328258 | -7.8 | - |
| Quassin (B1678622) | 65571 | - | - |
Note: A more negative docking score generally indicates stronger binding affinity.
Rational Design Principles for Novel this compound Analogs
Rational drug design involves the systematic modification of a lead compound based on an understanding of its SAR to improve its therapeutic properties. For this compound, the insights gained from identifying its pharmacophoric features, such as the specific hydrogen bonding and non-covalent interactions observed with SARS-CoV-2 Mpro, can serve as guiding principles for designing novel analogs.
Key rational design principles applicable to this compound analogs include:
Pharmacophore-guided design: Once the essential binding groups and their spatial arrangement (pharmacophore) for a specific biological activity are identified, new molecules can be designed to mimic or enhance these features. This involves incorporating functional groups that can form similar interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein.
Structural modifications for optimized properties: Medicinal chemists can introduce various chemical modifications to the this compound scaffold to improve its potency, selectivity, and pharmacokinetic properties (e.g., solubility). This might involve:
Changing size and shape: Altering the number of methylene (B1212753) groups in chains or rings, or introducing/removing ring systems, can affect how the analog fits into a binding site.
Increasing rigidity or flexibility: Modifying the molecular flexibility can impact binding affinity, as a more rigid molecule might bind more strongly to a specific target, while a more flexible one might be better suited for a flexible binding site.
Computational approaches: Molecular docking and other in silico methods are invaluable tools in rational drug design. They allow for the prediction of protein-ligand interactions and binding energies, facilitating the virtual screening and optimization of potential analogs before experimental synthesis. This helps in prioritizing compounds with a higher likelihood of desired activity and selectivity.
By systematically applying these rational design principles, researchers can aim to develop this compound analogs with enhanced efficacy against specific diseases, improved target selectivity, and favorable drug-like properties.
Advanced Research Methodologies in Picrasin a Studies
High-Throughput Screening Assays for Picrasin A Activity
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated assessment of large compound libraries against specific biological targets or cellular phenotypes. nih.govbidd.group HTS assays are designed to identify "hits" or "leads" that exhibit desired activity, providing a starting point for further optimization and mechanistic studies. nih.gov The process typically involves miniaturization, automation using robotics and liquid handling devices, and sensitive detectors for data acquisition. bidd.group
While direct high-throughput screening assays specifically focused on this compound are not extensively documented in the available literature, the utility of HTS for evaluating related quassinoids has been demonstrated. For instance, Picrasin B (PubChem CID: 12313355), another quassinoid, has been subjected to high-throughput screening to assess its clastogenic activity in cell cultures. wikidata.orgnih.gov This precedent highlights the applicability and potential of HTS in identifying and characterizing the diverse biological activities of this compound.
Applying HTS to this compound would involve developing miniaturized assays targeting specific enzymes, receptors, or cellular pathways implicated in its known pharmacological effects. For example, given its reported anti-cancer properties, HTS could be used to screen this compound against panels of cancer cell lines or specific molecular targets involved in cell proliferation, apoptosis, or angiogenesis. Similarly, its anti-inflammatory or anti-parasitic activities could be investigated through HTS assays designed to measure inhibition of inflammatory mediators or parasite growth, respectively.
Table 1: Potential HTS Applications for this compound
| Activity Area | Potential HTS Assay Type | Readout Examples |
| Anti-cancer | Cell viability assays, apoptosis assays, enzyme inhibition assays (e.g., kinases) | Luminescence, fluorescence, absorbance |
| Anti-inflammatory | Cytokine release assays, COX-2 inhibition assays | ELISA, fluorescent reporter assays |
| Anti-parasitic | Parasite growth inhibition assays | Optical density, microscopic counting, reporter assays |
Omics Technologies in this compound Research (e.g., Transcriptomics, Metabolomics)
Omics technologies, including transcriptomics, metabolomics, and proteomics, offer comprehensive insights into the molecular changes induced by a compound within a biological system. These approaches are crucial for elucidating the global impact of a compound on gene expression, metabolic pathways, and protein profiles, thereby revealing its mechanism of action. nih.govuni.luamazonaws.com
Transcriptomics: Transcriptomics involves the study of all RNA transcripts (the transcriptome) produced by an organism under specific conditions. researchgate.netfigshare.com This allows researchers to identify which genes are activated or suppressed in response to a compound. For compounds like this compound, transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), can pinpoint the gene regulatory networks affected. For example, network pharmacology studies investigating the mechanism of action of Picrasma quassioides against hepatocellular carcinoma (HCC) have identified key signaling pathways and core target genes. These studies, which analyze the effects of compounds present in the plant (including this compound), revealed that the arachidonic acid (AA) pathway is central to its anti-HCC activity, with specific genes such as AURKA, AURKB, KIF11, and TOP2A identified as core targets. metabolomicsworkbench.org Transcriptomics could directly validate and expand upon these findings by quantifying the changes in mRNA levels of these and other genes in cells treated with purified this compound.
Metabolomics: Metabolomics is the comprehensive study of small molecules (metabolites) within cells, tissues, or organisms. [Previous turn, Search Result 23] By analyzing changes in metabolic profiles, researchers can infer the biochemical pathways affected by a compound. uni.lu Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are widely used in metabolomics to identify and quantify metabolites. citeab.com Metabolomics has been successfully applied to analyze natural medicinal compounds and identify active components, with Picrasin C (PubChem CID: 182145) being annotated in a metabolomics context. [Previous turn, Search Result 23] For this compound, metabolomics could reveal how it alters cellular metabolism, for instance, by impacting energy production, lipid synthesis, or amino acid pathways, thereby providing a deeper understanding of its therapeutic effects.
Advanced Imaging Techniques for Cellular Studies of this compound
Advanced imaging techniques are indispensable for visualizing the cellular and subcellular effects of chemical compounds in real-time and with high spatial resolution. These methods provide crucial insights into a compound's cellular uptake, localization, and its impact on cellular morphology, organelle function, and molecular interactions.
Confocal Microscopy: Confocal microscopy offers high-resolution optical sections of biological samples, enabling the visualization of fluorescently labeled molecules and structures within cells. It is particularly useful for studying the intracellular distribution of compounds and their effects on specific cellular compartments. [Previous turn, Search Result 5] For this compound, if a fluorescent derivative could be synthesized or if its effects on specific fluorescently tagged cellular components were studied, confocal microscopy could reveal its entry into cells, its accumulation in particular organelles (e.g., mitochondria, nucleus, endoplasmic reticulum), and its impact on their integrity or function.
Live-Cell Imaging: Live-cell imaging techniques allow for the observation of dynamic cellular processes in real-time, providing kinetic information that cannot be obtained from fixed samples. [Previous turn, Search Result 6, 16] This is particularly valuable for studying rapid cellular responses to a compound. [Previous turn, Search Result 18] For this compound, live-cell imaging could be employed to monitor changes in cell morphology, cytoskeletal dynamics, mitochondrial activity, or vesicle trafficking upon treatment. For instance, if this compound induces apoptosis, live-cell imaging with appropriate fluorescent reporters could track the progression of apoptotic events such as membrane blebbing, chromatin condensation, and caspase activation. The use of advanced fluorescent probes can enable the visualization of small biomolecule dynamics within living cells with minimal disturbance. [Previous turn, Search Result 6]
These advanced imaging techniques, when combined with specific fluorescent probes or genetically encoded reporters, would offer a powerful means to visually confirm and further explore the cellular mechanisms suggested by HTS and omics studies, providing a more complete picture of this compound's biological actions.
Future Perspectives in Picrasin a Research
Exploration of Undiscovered Biological Activities
The known biological activities of Picrasin A provide a strong foundation for further investigation into its complete therapeutic potential. While its anti-inflammatory, antioxidant, and cytotoxic properties are established ontosight.aimdpi.comresearchgate.net, the precise molecular mechanisms and targets underpinning these effects often remain to be fully elucidated. Future research is poised to delve deeper into these areas, potentially uncovering novel pathways modulated by this compound.
One particularly promising direction involves its antiviral capabilities. Recent computational studies, specifically molecular docking analyses, have indicated that this compound may act as an inhibitor of the main protease (Mpro) of SARS-CoV-2 chemrxiv.org. This finding suggests a potential role for this compound as an antiviral agent, warranting comprehensive in vitro and in vivo studies to validate this activity and explore its spectrum against other viral pathogens. chemrxiv.org
Beyond existing observations, the exploration of entirely new biological activities is crucial. This necessitates systematic screening against a broader range of biological targets and disease models, which could reveal efficacy in areas not yet considered. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are essential to understand how this compound is absorbed, distributed, metabolized, and excreted within biological systems, providing critical insights into its suitability for various applications ontosight.ai. Investigations into potential synergistic effects when combined with other compounds could also lead to enhanced therapeutic outcomes or reduced effective concentrations.
A key strategy for uncovering novel activities and optimizing existing ones involves comprehensive structure-activity relationship (SAR) studies ontosight.ai. By systematically modifying the chemical structure of this compound, researchers can identify specific functional groups responsible for its biological effects, leading to the rational design of derivatives with improved potency, selectivity, and pharmacokinetic profiles. This iterative process of chemical modification and biological evaluation is fundamental to modern drug discovery and could unlock a new generation of this compound-based compounds with superior therapeutic properties.
Development of Novel this compound-Based Research Tools
Chemical probes are invaluable reagents in chemical biology, serving as selective small-molecule modulators of protein function that enable scientists to investigate biological processes, validate potential drug targets, and elucidate disease mechanisms nih.govrjpbr.comicr.ac.uk. Given this compound's demonstrated bioactivity and unique chemical scaffold, there is significant potential for its development into novel research tools.
This compound or its synthetically modified derivatives could be engineered into highly selective chemical probes to precisely perturb and study specific biological targets. For instance, if this compound's cytotoxic effects are mediated by a particular enzyme or protein, a this compound-derived probe could be used to selectively inhibit or activate that target, thereby dissecting its role in cancer progression. The development of such probes would provide researchers with a powerful means to:
Validate drug targets: By selectively modulating a protein's function, a this compound-based probe could confirm whether that protein is indeed a viable target for therapeutic intervention in a specific disease. nih.govrjpbr.com
Elucidate molecular mechanisms: Probes can help map the intricate signaling pathways in which this compound exerts its effects, providing a deeper understanding of cellular processes.
Facilitate phenotypic screening: High-quality chemical probes can serve as reference compounds in phenotypic screens, aiding in the identification of new compounds with similar mechanisms of action.
Develop affinity reagents: this compound could be chemically tagged to create affinity reagents for pull-down assays, enabling the identification of its direct binding partners within complex biological matrices.
The creation of "orthogonal" chemical probes, which possess distinct chemical structures but modulate the same biological target as this compound, is also a critical future direction nih.gov. This approach enhances confidence in experimental results by minimizing the likelihood of off-target effects and provides robust validation of findings. The rigorous characterization and validation of such probes, including assessments of selectivity and cellular permeability, will be paramount to their utility in the broader scientific community.
Interdisciplinary Research Directions involving this compound
The inherent chemical complexity and biological activity of natural products like this compound open doors for interdisciplinary research that extends beyond traditional pharmacology. While direct applications of this compound in fields such as materials science, nanotechnology, or environmental science are not yet widely established, its unique properties suggest promising future directions.
Materials Science: The integration of bioactive natural compounds into novel materials represents an exciting frontier. This compound's inherent stability and potential for chemical modification could be explored for developing functional materials. For example, it could be incorporated into biocompatible polymers for drug-eluting coatings on medical devices, or its potential antimicrobial properties could be leveraged in the design of self-sterilizing surfaces. The principles of materials science, which examine the relationship between a material's structure, processing, properties, and performance, offer a framework for exploring such applications youtube.comwikipedia.org.
Nanotechnology: Nanotechnology offers innovative approaches to overcome challenges associated with the delivery and bioavailability of natural compounds. Encapsulation of this compound within nanoparticles, liposomes, or polymeric micelles could enhance its solubility, improve its targeted delivery to specific cells or tissues, and protect it from degradation, thereby maximizing its therapeutic efficacy. Furthermore, research could investigate the interaction of this compound with various nanomaterials for the development of advanced biosensors or diagnostic tools.
Environmental Science: As a natural product, this compound's environmental fate and potential ecological roles could be investigated. Building upon the known insecticidal activity of related quassinoids like Picrasin B chemicalbook.commedchemexpress.combiosynth.com, this compound could be explored as a sustainable, natural alternative to synthetic pesticides, contributing to eco-friendly pest management strategies. Research could also focus on its biodegradability and its impact on various ecosystems. Advanced analytical techniques, such as High-Performance Liquid Chromatography (HPLC), which are already widely used in environmental monitoring for detecting organic compounds, would be instrumental in such studies quora.com.
These interdisciplinary avenues highlight the potential for this compound to contribute to diverse scientific and technological advancements, moving beyond its traditional medicinal applications.
Q & A
Basic Research Questions
Q. How can researchers isolate and characterize Picrasin A from natural sources?
- Methodological Answer :
- Source Selection : Prioritize plant sources like Picrasma quassioides (D. Don) Benn., as related compounds (e.g., Picrasin B) are derived from this species .
- Extraction : Use solvents such as chloroform, dichloromethane, or ethyl acetate, which are effective for isolating structurally similar quassinoids .
- Characterization : Employ NMR and mass spectrometry for structural elucidation. For purity assessment, develop HPLC protocols tailored to this compound, as existing methods for Picrasin B are unavailable .
- Documentation : Follow guidelines for reporting experimental details, including solvent purity, equipment specifications, and spectral data, to ensure reproducibility .
Q. What experimental designs are appropriate for initial bioactivity screening of this compound?
- Methodological Answer :
- In Vitro Assays : Use cell lines (e.g., cancer cell cultures) to assess cytotoxicity via MTT or apoptosis assays. Include dose-response curves (e.g., 0.1–100 µM) and positive/negative controls .
- Data Parameters : Report IC50 values, cell viability percentages, and statistical significance (e.g., p < 0.05).
- Replication : Conduct triplicate experiments to account for biological variability .
Advanced Research Questions
Q. How can the PICOT framework be adapted to formulate research questions on this compound’s therapeutic mechanisms?
- Methodological Answer :
- PICOT Adaptation :
- P (Population): Specific cell lines or animal models (e.g., murine lung cancer models).
- I (Intervention): this compound administration (dosage, route, frequency).
- C (Comparison): Existing therapies (e.g., cisplatin) or solvent controls.
- O (Outcome): Metrics like tumor volume reduction, apoptosis markers, or gene expression changes.
- T (Time): Duration of treatment and follow-up periods .
- Example Question : “In murine lung cancer models (P), does 14-day oral this compound treatment (I) compared to cisplatin (C) reduce tumor volume (O) within 28 days (T)?”
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Quantify heterogeneity using I² statistics to assess variability across studies .
- Variable Scrutiny : Compare experimental conditions (e.g., cell line sensitivity, this compound purity, solvent differences) .
- Sensitivity Analysis : Exclude outlier studies and re-analyze effect sizes to identify confounding factors .
Q. What strategies ensure reproducibility in pharmacokinetic studies of this compound?
- Methodological Answer :
- Dose Standardization : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to model absorption, distribution, and clearance.
- Analytical Validation : Develop LC-MS/MS methods for plasma concentration measurements, with calibration curves and quality controls .
- Reporting : Adhere to journal guidelines for detailing animal ethics approvals, sample sizes, and statistical methods .
Q. How can systematic reviews synthesize evidence on this compound’s pharmacological effects?
- Methodological Answer :
- Protocol Registration : Use PRISMA guidelines to define inclusion/exclusion criteria and search strategies (e.g., PubMed, Scopus) .
- Risk of Bias : Apply Cochrane Collaboration tools to evaluate study quality, focusing on randomization, blinding, and data completeness .
- Data Synthesis : Perform subgroup analyses to explore sources of heterogeneity (e.g., in vivo vs. in vitro models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
